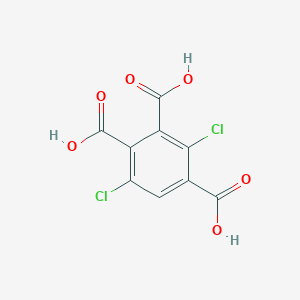

3,6-Dichlorbenzol-1,2,4-tricarbonsäure

Übersicht

Beschreibung

3,6-Dichlorotrimellitic acid, also known as 3,6-dichloro-1,2,4-benzenetricarboxylic acid, is a chemical compound with the molecular formula C₉H₄Cl₂O₆ and a molecular weight of 279.03 g/mol . It is a white to off-white solid that is primarily used as a precursor in the synthesis of various dichlorinated fluoresceins and rhodamines . These compounds are widely utilized in DNA sequencing and oligonucleotide labeling .

Wissenschaftliche Forschungsanwendungen

3,6-Dichlorotrimellithsäure wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie und Biologie, weit verbreitet eingesetzt. Einige ihrer Anwendungen umfassen:

DNA-Sequenzierung: Es dient als Vorläufer für die Synthese von dichlorierten Fluoresceinen und Rhodaminen, die als fluoreszierende Marker in der DNA-Sequenzierung verwendet werden.

Oligonukleotid-Markierung: Die Verbindung wird verwendet, um Oligonukleotide, kurze DNA- oder RNA-Moleküle, für verschiedene biochemische Assays zu markieren.

Fluoreszierende Sonden: Die dichlorierten Fluoresceine und Rhodamine, die aus 3,6-Dichlorotrimellithsäure gewonnen werden, werden als fluoreszierende Sonden in der biologischen Bildgebung und Diagnostik verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 3,6-Dichlorotrimellithsäure beinhaltet hauptsächlich seine Rolle als Vorläufer bei der Synthese von fluoreszierenden Farbstoffen. Diese Farbstoffe interagieren mit Nukleinsäuren und anderen Biomolekülen, was die Detektion und Analyse durch Fluoreszenz ermöglicht. Die molekularen Ziele umfassen DNA und RNA, und die beteiligten Wege stehen im Zusammenhang mit der Bindung und Markierung dieser Nukleinsäuren .

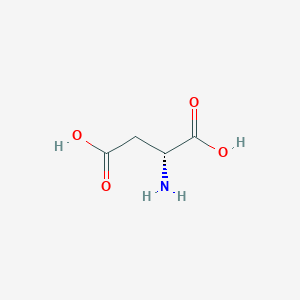

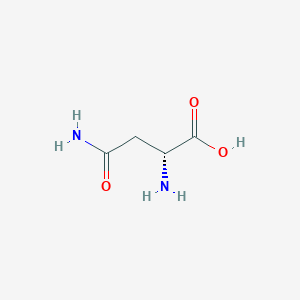

Ähnliche Verbindungen:

- 3,6-Dichlorphthalsäure

- 3,6-Dichlorbenzoesäure

- 3,6-Dichlorterephthalsäure

Vergleich: 3,6-Dichlorotrimellithsäure ist einzigartig aufgrund ihrer drei Carbonsäuregruppen, die mehrere Stellen für chemische Modifikationen bieten. Dies macht sie zu einem vielseitigen Vorläufer für die Synthese verschiedener fluoreszierender Farbstoffe. Im Gegensatz dazu haben ähnliche Verbindungen wie 3,6-Dichlorphthalsäure und 3,6-Dichlorbenzoesäure weniger funktionelle Gruppen, was ihre Anwendungen einschränkt .

Wirkmechanismus

Target of Action

3,6-Dichlorobenzene-1,2,4-tricarboxylic acid is a key precursor used for preparing a variety of dichlorinated fluoresceins and rhodamines such as TET and HEX . These chlorinated fluoresceins and rhodamines are widely used for labeling oligos and in DNA sequencing . Therefore, the primary targets of this compound are the oligos and DNA sequences that are to be labeled.

Mode of Action

It is known that the compound is used to prepare dichlorinated fluoresceins and rhodamines . These derivatives interact with their targets (oligos and DNA sequences) by binding to them and providing a fluorescent label that can be detected in subsequent analyses.

Biochemical Pathways

Given its use in preparing fluorescent labels for oligos and dna sequencing , it can be inferred that the compound plays a role in the biochemical pathways related to DNA replication and transcription.

Pharmacokinetics

It has a molecular weight of 279.03 , and it is a solid at room temperature . It is soluble in methanol and ethyl acetate . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The primary result of the action of 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid is the production of fluorescent labels that can be used in DNA sequencing . This allows for the visualization and identification of specific sequences of DNA, aiding in various research and diagnostic applications.

Action Environment

The action of 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at room temperature to maintain its stability . Furthermore, the compound’s solubility in different solvents can affect its efficacy in different environments.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 3,6-Dichlorotrimellithsäure kann durch die Chlorierung von Trimellithsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Chlorgas in Gegenwart eines Katalysators wie Eisen(III)-chlorid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine selektive Chlorierung an den 3- und 6-Positionen des Benzolrings zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von 3,6-Dichlorotrimellithsäure ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsparameter, um hohe Ausbeuten und Reinheit zu erzielen. Das Produkt wird dann durch Kristallisation oder andere Trennverfahren gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3,6-Dichlorotrimellithsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Chloratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Veresterung: Die Carbonsäuregruppen können mit Alkoholen reagieren, um Ester zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Alkohole oder andere reduzierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine oder Thiole.

Veresterung: Typischerweise beinhaltet die Verwendung von Alkoholen und sauren Katalysatoren wie Schwefelsäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators.

Hauptprodukte:

Substitutionsreaktionen: Produkte umfassen substituierte Benzoltricarbonsäuren.

Veresterung: Produkte sind Ester von 3,6-Dichlorotrimellithsäure.

Reduktion: Produkte umfassen reduzierte Derivate wie Alkohole.

Vergleich Mit ähnlichen Verbindungen

- 3,6-Dichlorophthalic acid

- 3,6-Dichlorobenzoic acid

- 3,6-Dichloroterephthalic acid

Comparison: 3,6-Dichlorotrimellitic acid is unique due to its three carboxylic acid groups, which provide multiple sites for chemical modification. This makes it a versatile precursor for the synthesis of various fluorescent dyes. In contrast, similar compounds like 3,6-dichlorophthalic acid and 3,6-dichlorobenzoic acid have fewer functional groups, limiting their applications .

Eigenschaften

IUPAC Name |

3,6-dichlorobenzene-1,2,4-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2O6/c10-3-1-2(7(12)13)6(11)5(9(16)17)4(3)8(14)15/h1H,(H,12,13)(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLALXNBVTWGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579685 | |

| Record name | 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137071-78-4 | |

| Record name | 3,6-Dichloro-1,2,4-benzenetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137071-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichlorobenzene-1,2,4-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.